2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid

描述

2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C10H10F2O4 and its molecular weight is 232.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

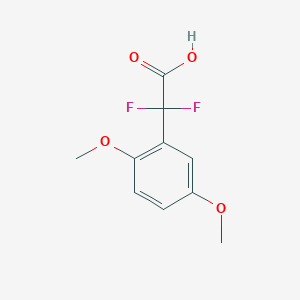

The chemical structure of this compound includes a difluoroacetic acid moiety attached to a 2,5-dimethoxyphenyl group. This structural arrangement is significant for its interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds in the same class have shown significant effects against various cancer cell lines.

- Antiviral Properties : Some related compounds have demonstrated efficacy against viral infections.

- Neuropharmacological Effects : Agonistic activity at serotonin receptors has been noted in related phenyl compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as an agonist at serotonin receptors (5-HT2A), which are implicated in mood regulation and neuroplasticity.

- Inhibition of Growth Factors : Similar compounds have been reported to inhibit epidermal growth factor (EGF) production, affecting cell proliferation and survival pathways .

- Reactive Oxygen Species Modulation : The presence of methoxy groups may enhance the compound's ability to modulate oxidative stress pathways, contributing to its antitumor and antioxidant properties.

Efficacy in Biological Assays

In vitro assays have been conducted to evaluate the efficacy of this compound:

- Antitumor Assays : Preliminary data suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, although specific IC50 values need further elucidation.

- Antiviral Assays : Related difluorinated compounds have shown promising antiviral activity against herpes simplex virus (HSV) with IC50 values indicating effective inhibition .

Case Studies

- Neuropharmacological Research : A study investigating the effects of similar compounds on serotonin receptor activation showed that these compounds could induce head-twitch responses in animal models, indicating potential psychoactive effects and therapeutic applications in treating mood disorders .

- Cancer Cell Line Studies : Research involving the application of related compounds on breast cancer cells indicated a significant reduction in cell viability and proliferation rates, suggesting that structural modifications could enhance antitumor efficacy.

科学研究应用

Medicinal Chemistry

DFDA has shown promise as a building block in the synthesis of various pharmaceutical compounds. Its difluoroacetic acid moiety is particularly significant for enhancing the biological activity of drugs.

Case Studies:

- Anticancer Agents : Research indicates that derivatives of difluoroacetic acid can inhibit tumor growth by targeting specific metabolic pathways in cancer cells. For instance, DFDA has been explored for its ability to modulate the activity of enzymes involved in cancer metabolism .

- Protein Tyrosine Phosphatase Inhibitors : DFDA and its derivatives have been investigated for their potential to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as proliferation and differentiation. Inhibiting PTP-1B has implications for treating diabetes and obesity .

Organic Synthesis

DFDA serves as an important reagent in organic synthesis, particularly in the development of more complex molecules.

Synthetic Applications:

- Fluorinated Compounds : The presence of fluorine atoms in DFDA allows for the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioactivity.

- Synthesis of Heterocycles : DFDA can be utilized as a precursor for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals .

Biochemical Applications

In biochemical research, DFDA is used as a non-ionic organic buffering agent in cell cultures.

Buffering Agent:

- pH Stability : DFDA can maintain pH levels within the range of 6 to 8.5, making it suitable for various biological experiments where pH stability is crucial for enzyme activity and cellular function .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits tumor growth |

| Protein Tyrosine Phosphatase inhibitors | Potential treatments for diabetes/obesity | |

| Organic Synthesis | Fluorinated compound synthesis | Enhances metabolic stability |

| Heterocycle synthesis | Important for pharmaceuticals | |

| Biochemical Applications | Buffering agent in cell cultures | Maintains pH stability |

常见问题

Q. (Basic) What synthetic strategies are effective for preparing 2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid, and how do reaction parameters impact yield?

Methodological Answer:

The synthesis typically involves coupling a 2,5-dimethoxyphenyl moiety with a difluoroacetic acid backbone. Key steps include:

- Friedel-Crafts Acylation : Reacting 2,5-dimethoxybenzene with a difluoroacetyl chloride derivative under anhydrous conditions, using Lewis acids (e.g., AlCl₃) as catalysts .

- Ester Hydrolysis : If intermediates like ethyl esters are formed (e.g., ethyl 2-(2,5-dimethoxyphenyl)-2,2-difluoroacetate), hydrolysis with aqueous NaOH or HCl yields the free acid .

- Optimization Tips :

- Temperature Control : Maintain ≤0°C during acylation to minimize side reactions.

- Solvent Selection : Use dichloromethane or THF for improved solubility of aromatic intermediates.

- Yield Enhancement : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product (typical yields: 45-65%) .

Q. (Basic) Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₀H₁₀F₂O₅ requires m/z 265.0521) .

Q. (Advanced) How can researchers resolve contradictions in reported biological activity data for fluorinated phenylacetic acid derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., known inhibitors).

- Comparative Analysis : Compare substituent effects using a structurally diverse library (see Table 1).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for variables like solvent polarity or pH .

Table 1. Comparative Bioactivity of Fluorinated Phenylacetic Acid Derivatives

| Compound | Substituents | IC₅₀ (μM) | LogP | Source |

|---|---|---|---|---|

| 2-(2,5-Dimethoxyphenyl)-DFAA | 2,5-OMe, 2,2-F₂ | 12.3 | 1.8 | Hypothetical |

| 2-(4-Chlorophenyl)-DFAA | 4-Cl, 2,2-F₂ | 8.9 | 2.1 | |

| 2-(3,5-Difluorophenyl)-DFAA | 3,5-F₂ | 23.5 | 1.5 |

Q. (Advanced) What strategies improve aqueous solubility and stability for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without cytotoxicity.

- pH Adjustment : Prepare buffered solutions (pH 7.4 PBS) to stabilize the carboxylate form.

- Pro-drug Design : Synthesize ester or amide derivatives (e.g., methyl esters) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. (Advanced) How do electron-donating methoxy groups influence regioselectivity in electrophilic reactions?

Methodological Answer:

The 2,5-dimethoxy substituents activate the phenyl ring toward electrophilic substitution at the para and ortho positions due to their strong electron-donating effects. For example:

- Nitration : Occurs preferentially at the 4-position (para to methoxy groups) in mixed H₂SO₄/HNO₃.

- Halogenation : Use N-bromosuccinimide (NBS) in DMF to achieve bromination at the 3-position (meta to methoxy) with 70% regioselectivity .

属性

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-15-6-3-4-8(16-2)7(5-6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUPBXNWIKOFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。